molecular formula C24H22N4O3 B11579738 1-{5-[(4-methoxybenzyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone

1-{5-[(4-methoxybenzyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone

Cat. No.: B11579738
M. Wt: 414.5 g/mol
InChI Key: ZYBPCHISEPPEKL-UHFFFAOYSA-N
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Description

1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives.

Preparation Methods

The synthesis of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE typically involves a multi-step process. One common method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions . This reaction yields the desired compound with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Cyclization: The triazole ring can participate in cyclization reactions, forming more complex ring structures.

Scientific Research Applications

1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets. The triazole moiety interacts with β-tubulin via hydrogen bonding with numerous amino acids, affecting the stability and function of microtubules . This interaction can lead to various biological effects, including inhibition of cell division and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE can be compared with other triazole derivatives, such as:

The uniqueness of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE lies in its specific structure, which allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

1-[5-[(4-methoxyphenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C24H22N4O3/c1-30-20-14-12-18(13-15-20)16-25-24-26-23(19-8-4-2-5-9-19)27-28(24)22(29)17-31-21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,25,26,27)

InChI Key

ZYBPCHISEPPEKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)COC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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